REACTION_CXSMILES
|
C(OC([CH:6]1[CH2:10][N:9]([C:11]2[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][CH:12]=2)[CH2:8][C:7]1=[O:19])=O)C.C(=O)=O.C(=O)([O-])[O-].[K+].[K+]>Cl>[CH3:18][O:17][C:14]1[CH:13]=[CH:12][C:11]([N:9]2[CH2:10][CH2:6][C:7](=[O:19])[CH2:8]2)=[CH:16][CH:15]=1 |f:2.3.4|
|
Name
|
4-ethoxycarbonyl-1-(4-methoxyphenyl)pyrrolidine-3-one
|
Quantity
|
10.53 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1C(CN(C1)C1=CC=C(C=C1)OC)=O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled in an ice-bath
|
Type
|
EXTRACTION
|
Details
|
is extracted with diethyl ether (4×200 mL)
|
Type
|
WASH
|
Details
|
The combined extracts are washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the residue is crystallized from diethyl ether-n-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)N1CC(CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.68 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 74.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |